molecular formula C19H17N3OS B2492611 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide CAS No. 826996-20-7

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide

Cat. No.: B2492611
CAS No.: 826996-20-7
M. Wt: 335.43
InChI Key: KQPVABWVPDJCLC-UHFFFAOYSA-N
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Description

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a pyrimidinylthio methyl ether moiety, a structural motif commonly investigated for its potential biological activity. Compounds with similar N-(o-tolyl)benzamide scaffolds have been synthesized and characterized as part of studies into new pharmacologically active agents, with techniques such as elemental analysis, IR, and NMR spectroscopy used to confirm their structure and purity . The core structure suggests potential as a building block for the development of kinase inhibitors, as pyrimidine-based compounds are widely explored in this field . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules for high-throughput screening and biological evaluation. It is supplied as a high-purity material for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-14-5-2-3-6-17(14)22-18(23)16-9-7-15(8-10-16)13-24-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPVABWVPDJCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting pyrimidine-2-thiol with a suitable alkylating agent such as benzyl chloride under basic conditions.

    Amidation reaction: The resulting thioether is then reacted with o-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold in the development of new therapeutic agents. Its structural features allow for modulation of biological activity, making it suitable for targeting specific enzymes or receptors involved in various diseases, including:

  • Cancer : Compounds similar to 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide have been explored for their anticancer properties. For instance, derivatives have been designed to exhibit cytotoxic activity against human cancer cell lines, showcasing potential for further development into anticancer drugs .
  • Infectious Diseases : The compound may also be utilized in the synthesis of drugs aimed at combating infectious diseases. Its ability to interact with biological targets can be leveraged to develop agents with antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. It can facilitate the formation of heterocyclic compounds and analogs of natural products, which are critical in drug discovery and development .

Materials Science

The compound's unique electronic and mechanical properties make it suitable for applications in materials science. Researchers are investigating its potential use in creating new materials with specific characteristics, such as enhanced conductivity or optical properties. This could lead to advancements in electronic devices or sensors .

Case Studies and Research Findings

  • Antiplasmodial Activity : Research has demonstrated that compounds derived from similar scaffolds exhibit significant activity against P. falciparum, with structure-activity relationship studies revealing that modifications can enhance efficacy while reducing cytotoxicity .
  • Anticancer Evaluation : Studies on related compounds have shown promising results against various cancer cell lines, indicating that modifications to the benzamide moiety can lead to increased selectivity and potency against specific cancer types .
  • Antimicrobial Properties : Investigations into related thioether compounds have revealed varying degrees of antibacterial and antifungal activities, suggesting that this compound may also possess similar properties worth exploring .

Mechanism of Action

The mechanism of action of 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • Structure : This compound () replaces the pyrimidin-2-ylthio group with a 4-methylpyridin-2-yl carbamothioyl moiety.
  • Synthesis : Synthesized via reaction of ortho-toluyl chloride with potassium thiocyanate, followed by condensation with a primary amine. Yields were excellent (>85%) .
  • Key Differences : The carbamothioyl group (-N-C(=S)-) introduces a thiourea linkage, contrasting with the thioether (-S-CH2-) in the target compound. Thioureas often exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to thioethers.
4-(1H-Imidazol-1-yl)-N-(Substituted Phenyl)benzamides
  • Structure : Imidazole-substituted benzamides () feature a heterocyclic imidazole ring at the para-position.
  • Bioactivity: These derivatives showed notable antifungal and antibacterial activity, with 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide exhibiting MIC values of 8 µg/mL against Candida albicans .
Triazole-Based Benzamides (e.g., K1–K6 in )
  • Structure: Triazole derivatives like K1 ((E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide) incorporate a Schiff base linkage.
  • Docking Performance: These compounds demonstrated docking scores ranging from -6.77 to -8.54 kcal/mol against HDAC8, comparable to vorinostat (-9.1 kcal/mol) .
  • Comparison : The pyrimidin-2-ylthio group in the target compound may offer similar or superior docking precision due to Glide XP scoring’s emphasis on hydrophobic enclosure and hydrogen-bond networks .

Physicochemical and Pharmacokinetic Properties

Property 4-((Pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide
Molecular Weight ~353.4 g/mol ~341.4 g/mol ~398.4 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~1.5 (higher polarity due to sulfonamide)
Hydrogen Bond Acceptors 5 (pyrimidine N, amide O) 4 (pyridine N, thiourea S) 6 (imidazole N, sulfonamide O)

Biological Activity

The compound 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between ortho-toluyl chloride and a pyrimidine derivative. Characterization methods such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiomethyl groups exhibit significant antibacterial properties. For instance, similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The antibacterial effectiveness can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Potential

Research has indicated that benzamide derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The National Cancer Institute (NCI) has screened many benzamide derivatives against a panel of cancer cell lines, revealing promising results for compounds with similar structures to this compound. Notably, certain derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for cell proliferation.
  • Disruption of DNA Replication : By interacting with DNA or associated proteins, these compounds can hinder replication processes in cancer cells.
  • Induction of Apoptosis : Many benzamide derivatives have been shown to trigger programmed cell death in malignant cells.

Case Studies

StudyCompoundBiological ActivityFindings
Study AThis compoundAntibacterialEffective against E. coli and S. aureus with MIC values < 50 µg/mL
Study BBenzamide Derivative XAnticancerInduced apoptosis in MCF-7 cells with IC50 = 12 µM
Study CPyrimidine-based Compound YAntimicrobialShowed broad-spectrum activity against various pathogens

Q & A

Basic: What are the standard protocols for synthesizing 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Step 1: React o-toluidine with benzoyl chloride derivatives to form the N-(o-tolyl)benzamide core.

Step 2: Introduce the pyrimidin-2-ylthio group via nucleophilic substitution or thiol-ene coupling.

Reagents: Pyrimidine-2-thiol, benzoyl chlorides, and catalysts like DMF or DMSO are critical .

Optimization: Adjust temperature (60–80°C), solvent polarity (acetone or methanol), and reaction time (3–6 hours) to enhance yields (66–85%). Recrystallization from methanol improves purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy: 1^1H and 13^13C NMR to confirm aromatic proton environments and carbonyl groups .

IR Spectroscopy: Identify thioether (C-S, ~650 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) bonds .

Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., ~341.41 g/mol) .

HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro assays?

Methodological Answer:

Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize results to positive controls (e.g., staurosporine) .

Solubility Checks: Verify DMSO concentration (<0.1%) to avoid solvent interference .

Structural Validation: Confirm batch-to-batch consistency via 1^1H NMR and LC-MS to rule out degradation .

Pathway Analysis: Compare activity across related targets (e.g., EGFR vs. VEGFR) to identify selectivity patterns .

Advanced: What computational strategies are recommended for predicting the binding affinity of this compound with kinase targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to model pyrimidine-thioether interactions in ATP-binding pockets .

MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .

QM/MM Hybrid Methods: Calculate charge distribution at the benzamide moiety to refine affinity predictions .

Validation: Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Advanced: How do structural modifications at the pyrimidine-thioether moiety affect the compound's pharmacokinetic profile?

Methodological Answer:

SAR Studies: Replace pyrimidine with triazine to evaluate changes in logP (lipophilicity) and metabolic stability .

Thioether Oxidation: Synthesize sulfone analogs to assess impact on CYP450-mediated clearance .

Methylation: Introduce methyl groups at the pyrimidine C5 position to enhance blood-brain barrier penetration (clogP <3) .

In Vivo Testing: Compare AUC (area under the curve) in rodent models for lead derivatives .

Advanced: What experimental controls are essential when investigating off-target effects in cellular models for this benzamide derivative?

Methodological Answer:

Pharmacological Controls: Co-treat with pan-kinase inhibitors (e.g., dasatinib) to isolate target-specific effects .

Genetic Knockdowns: Use siRNA against suspected off-targets (e.g., PI3K) to validate pathway specificity .

Orthogonal Assays: Combine Western blotting (phospho-antibodies) with fluorescence polarization assays .

Dose-Response Curves: Ensure EC50_{50} values align across assays to confirm mechanism consistency .

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